![molecular formula C11H14N4 B15275107 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of the pyrazole or pyridine rings
Reduction: Reduced forms of the pyrazole or pyridine rings
Substitution: Alkylated or acylated derivatives of the compound
Applications De Recherche Scientifique
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its combination of pyrazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical activities .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-9(11-5-3-4-6-12-11)14-10-7-13-15(2)8-10/h3-9,14H,1-2H3 |
Clé InChI |
HWGYWRSMFXQEEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)NC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
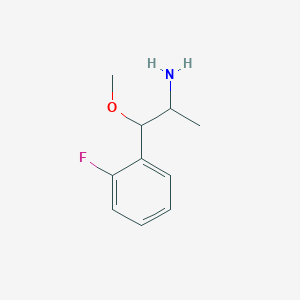
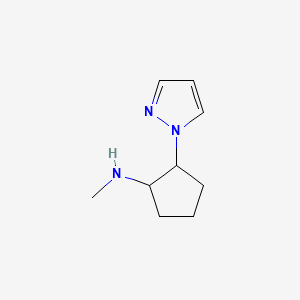
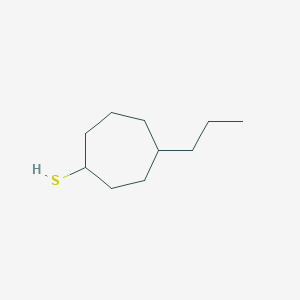
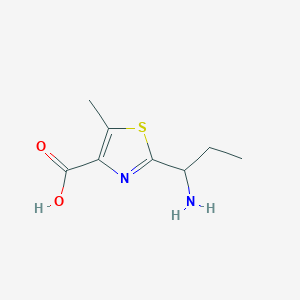

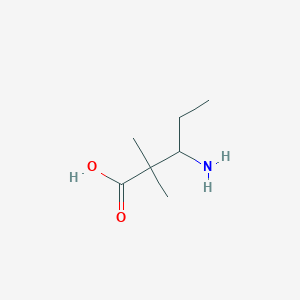
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)
![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
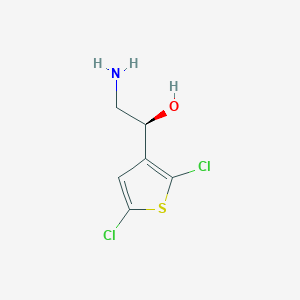



![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
